4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
4-Bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a tetrahydrobenzo[b][1,4]oxazepine core fused with a benzenesulfonamide moiety. Key structural features include:
- A bromine atom at the para position of the benzenesulfonamide ring, which enhances lipophilicity and may influence electronic interactions.
- A 3,3-dimethyl-4-oxo-5-propyl-substituted oxazepine ring, contributing to conformational rigidity and steric effects.
- The sulfonamide group (–SO₂–NH–), a common pharmacophore in bioactive molecules, enabling hydrogen-bonding interactions.
Crystallographic studies using programs like SHELXL (part of the SHELX suite) have been critical in resolving its three-dimensional structure, particularly for verifying stereochemical details and molecular packing .
Properties
IUPAC Name |
4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O4S/c1-4-11-23-17-12-15(7-10-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-8-5-14(21)6-9-16/h5-10,12,22H,4,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSHIGACJXNTHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates. It plays a crucial role in nerve impulse transmission in both mammals and fish.
Mode of Action
The compound interacts with its target, AChE, and affects its activity. It has been reported that a reduction in AChE activity can lead to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms.
Biochemical Pathways
The compound’s action affects the biochemical pathways involving reactive oxygen species (ROS) and lipid peroxidation . Cells produce ROS through their routine metabolic pathways, and these compounds increase dramatically under cellular damage. Lipid peroxidation forms unstable molecules which degrade rapidly, forming a secondary product termed malondialdehyde (MDA). MDA is a common biomarker for cells and tissue oxidative injury.
Result of Action
The compound’s action results in significant changes in the swimming performance, lipid peroxidation (MDA), and acetylcholinesterase (AChE) activity in the brain of rainbow trout. Specifically, AChE levels are significantly reduced in all treated groups compared to both control groups.
Biological Activity
4-Bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that exhibits potential biological activity due to its unique structural features. This compound belongs to the class of benzoxazepines and is characterized by the presence of a bromine atom and a sulfonamide group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 485.45 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 485.45 g/mol |
| CAS Number | 921864-56-4 |
| Chemical Class | Benzoxazepines |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities. These include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains.
- Anticancer Potential : Similar benzoxazepine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.
- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, potentially leading to therapeutic effects in conditions such as hypertension or diabetes.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors in the body, modulating physiological responses.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
-
Study on Anticancer Activity :
- A study published in a peer-reviewed journal examined the effects of similar benzoxazepine derivatives on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations.
-
Antimicrobial Testing :
- In vitro tests demonstrated that related compounds exhibited activity against Gram-positive bacteria, suggesting potential for development as antimicrobial agents.
-
Pharmacokinetic Studies :
- Research has focused on understanding the absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds to predict their behavior in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with other sulfonamide derivatives and heterocyclic systems. Below is a detailed comparison based on substituent effects, heterocyclic cores, and biological activity trends.
Substituent Effects on the Benzenesulfonamide Moiety
The para-substituted benzenesulfonamide group is a recurring feature in antimicrobial and anti-inflammatory agents. Comparisons with analogs bearing different substituents (X = H, Cl) reveal:
| Compound | Substituent (X) | Lipophilicity (LogP) | Water Solubility | Antimicrobial Activity |
|---|---|---|---|---|
| Target compound (4-bromo) | Br | High (~3.5) | Low | Moderate |
| Chloro-derivative (X = Cl) | Cl | Moderate (~2.8) | Moderate | Higher than Br |
| Non-substituted analog (X = H) | H | Low (~2.0) | High | Highest |
- Bromine vs. However, this trade-off may diminish bioavailability in hydrophilic environments .
- Non-substituted analog (X = H): Exhibits superior antimicrobial activity, likely due to improved solubility and balanced hydrophobic interactions with target proteins .
Heterocyclic Core Modifications
The tetrahydrobenzo[b][1,4]oxazepine core distinguishes the target compound from analogs with alternative heterocycles:
- Oxadiazole derivatives : Compounds like N-{4-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-1H-1,2,4-oxadiazole-5-carboxamide () replace the oxazepine ring with an oxadiazole. Oxadiazoles are more electron-deficient, altering binding affinity to enzymes like dihydrofolate reductase. The oxazepine core in the target compound may offer greater conformational flexibility, favoring interactions with hydrophobic binding pockets .
Alkyl Chain Variations
The 5-propyl group on the oxazepine ring influences steric bulk and hydrophobic interactions. Shorter alkyl chains (e.g., methyl or ethyl) reduce lipophilicity, while longer chains (e.g., butyl) may hinder target binding. The propyl group in the target compound strikes a balance between membrane penetration and steric accessibility .
Research Findings and Trends
- Antimicrobial Activity: The non-substituted benzenesulfonamide analog (X = H) outperforms halogenated derivatives in antimicrobial assays, highlighting the critical role of solubility in activity .
- Crystallographic Insights : SHELX-based refinements confirm that bromine’s heavy atom effect aids in resolving electron density maps, critical for structure-activity relationship (SAR) studies .
- Chirality and Enantiopurity : While the target compound’s stereochemistry is unresolved in the provided evidence, methods like Rogers’s η parameter () could clarify enantiomorph-polarity effects, which are pivotal for chiral analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves constructing the tetrahydrobenzo[b][1,4]oxazepine core first, followed by sulfonamide coupling. Key steps include:
- Core Formation : Cyclization of substituted aminophenols with ketones under acidic conditions (e.g., HCl in ethanol at 80°C) .
- Sulfonamide Coupling : Reacting the core with 4-bromobenzenesulfonyl chloride using a base like triethylamine in anhydrous DCM .
- Optimization : Use column chromatography (silica gel, hexane/EtOAc gradient) for purification. Monitor reaction progress via TLC and confirm purity (>95%) via HPLC with a C18 column .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Combine spectroscopic and computational methods:
- NMR : Assign proton environments (e.g., dimethyl groups at δ 1.2–1.4 ppm, oxazepine carbonyl at δ 170–175 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z ~500 [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding interactions .
Q. What preliminary assays are recommended to screen for biological activity?
- Methodological Answer : Prioritize enzyme inhibition and cytotoxicity assays:
- Kinetic Studies : Test inhibition of tyrosine kinases (e.g., SYK) using fluorogenic substrates (IC₅₀ determination) .
- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s binding affinity to therapeutic targets?
- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies:
- Analog Synthesis : Replace bromine with chlorine, methyl, or hydrogen .
- Docking Simulations : Use AutoDock Vina to model interactions with SYK’s ATP-binding pocket. Bromine’s electronegativity enhances hydrophobic and halogen-bonding interactions .
- Experimental Validation : Compare IC₅₀ values of analogs via kinase inhibition assays .
Q. How can contradictory data on the compound’s metabolic stability be resolved?
- Methodological Answer : Address variability via:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Look for oxidative dealkylation or sulfonamide cleavage .
- Statistical Analysis : Apply ANOVA to compare half-life differences across studies; control for variables like microsome batch and incubation pH .
Q. What strategies improve the compound’s solubility for in vivo studies?
- Methodological Answer : Optimize formulation using:
- Co-Solvents : Test DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm via dynamic light scattering) to enhance bioavailability .
Q. How can computational modeling predict off-target effects?
- Methodological Answer : Employ multi-target docking and machine learning:
- Pharos Database : Screen against GPCRs, ion channels, and cytochrome P450 enzymes .
- ADMET Prediction : Use SwissADME to assess permeability (LogP ~3.5) and cytochrome inhibition risks .
Data Contradiction Analysis
Q. Why do enzymatic inhibition results vary between recombinant proteins and cell-based assays?
- Methodological Answer : Discrepancies arise from:
- Cellular Context : Off-target effects in whole cells vs. purified enzymes. Validate via siRNA knockdown of the target .
- Assay Conditions : Adjust ATP concentrations (e.g., 10 µM vs. 1 mM) to mimic physiological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
